Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate
Description
Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique bicyclic structure, which includes both pyrimidine and indolizine rings. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 2-oxo-5,6-dihydro-1H-pyrimido[4,5-e]indolizine-7-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-12(17)9-5-6-16-10(9)4-3-8-7-14-13(18)15-11(8)16/h5-7H,2-4H2,1H3,(H,14,15,18) |
InChI Key |
QBKXFWMFTSYDSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=C(N2C=C1)NC(=O)N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate typically involves multi-step reactions. One common method includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or indolizine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been studied to understand its therapeutic potential .
Comparison with Similar Compounds
Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another ester of 2-oxo- and tetrahydropyrimidine-5-carboxylic acids with similar biological activities.
2-thioxopyrimidines: Compounds with exocyclic sulfur atoms that exhibit diverse biological activities.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate (CAS 1817793-19-3) is a compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique bicyclic structure that combines elements of pyrimidine and indolizine. The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with diverse biological activities. Notably, the synthesis can be achieved through thermal cyclization or by using various coupling agents under specific conditions .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Similar compounds have shown effectiveness in treating depressive disorders through modulation of neurotransmitter systems .
- CNS Depressant Effects : Some derivatives have been reported to possess central nervous system depressant properties, which may be beneficial for anxiety and sleep disorders .
- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in various biological models .
Case Studies and Experimental Data
- Antidepressant Activity : A study conducted on related pyrimido compounds found that they significantly increased serotonin levels in animal models. This suggests a similar mechanism may be applicable to this compound .
- Anti-inflammatory Effects : In vitro assays demonstrated that derivatives of this compound inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
